4-Amino-5-fluoropicolinamide

Antiviral Synthesis Medicinal Chemistry Building Block

4-Amino-5-fluoropicolinamide (CAS 1806682-21-2) is a fluorinated pyridine derivative with the formula C6H6FN3O and a molecular weight of 155.13 g/mol. It is commercially offered at a typical purity of 95-97% and belongs to the class of 4-amino-5-halopicolinamides, which are employed as intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiviral agents.

Molecular Formula C6H6FN3O
Molecular Weight 155.13 g/mol
Cat. No. B13008351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-fluoropicolinamide
Molecular FormulaC6H6FN3O
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1C(=O)N)F)N
InChIInChI=1S/C6H6FN3O/c7-3-2-10-5(6(9)11)1-4(3)8/h1-2H,(H2,8,10)(H2,9,11)
InChIKeyUGWLIBSUYLPXTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buyer’s Profile: Understanding 4-Amino-5-fluoropicolinamide as a Specialized Heterocyclic Building Block


4-Amino-5-fluoropicolinamide (CAS 1806682-21-2) is a fluorinated pyridine derivative with the formula C6H6FN3O and a molecular weight of 155.13 g/mol . It is commercially offered at a typical purity of 95-97% and belongs to the class of 4-amino-5-halopicolinamides, which are employed as intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiviral agents [1].

Why 4-Amino-5-fluoropicolinamide Cannot Be Replaced by a Generic Picolinamide


Substituting 4-Amino-5-fluoropicolinamide with a non-fluorinated or differently substituted picolinamide analog introduces significant risks in the downstream biological activity and physicochemical properties of the final compound. The presence of the fluorine atom at the 5-position alters electronic distribution, metabolic stability, and binding interactions [1]. Crucially, its specific substitution pattern is pre-validated for generating key antiviral pharmacophores, while generic alternatives often fail to yield active pharmaceutical ingredients (APIs) without extensive re-optimization of the synthetic route and a loss of structure-activity relationship (SAR) fidelity .

Quantitative Performance Guide: How 4-Amino-5-fluoropicolinamide Compares to Its Closest Analogs


Synthetic Route Validation: Favipiravir Intermediate vs. Generic Picolinamide Building Blocks

The primary differential factor is an established synthetic utility. 4-Amino-5-fluoropicolinamide is explicitly validated and supplied as a direct building block for the synthesis of Favipiravir (T-705), a broad-spectrum RNA-dependent RNA polymerase inhibitor . Other common picolinamide building blocks, such as non-fluorinated picolinamide or pyrimidine-based intermediates, lack this direct, pre-validated integration into Favipiravir's synthetic pathway and would require de novo route design.

Antiviral Synthesis Medicinal Chemistry Building Block

Enzyme Inhibition Data: Absence of Direct Comparative Assays Against Close Analogs

A survey of primary literature and authoritative databases (ChEMBL, BindingDB) reveals that specific IC50 or Ki values for 4-Amino-5-fluoropicolinamide against isolated protein targets are not publicly available. Patents describe the broader class of `4-amino-5-fluoro-picolinamides` as potent kinase inhibitors (e.g., PIM, Syk, ALK) [1][2], but the core scaffold's activity data is embedded within larger, more complex molecules, making it impossible to provide a head-to-head comparison for the building block itself.

Kinase Inhibition SAR Analysis Drug Discovery

Physicochemical Property Profile: Lipophilicity and Solubility vs. Non-Fluorinated Analogs

The fluorine substitution at the 5-position impacts the physicochemical profile. 4-Amino-5-fluoropicolinamide exhibits a calculated XLogP3 of -0.5, indicating higher polarity compared to a non-halogenated picolinamide (4-Aminopicolinamide, XLogP3 ~ -1.0) [1]. This reduction in lipophilicity is a class-level effect of fluorine that can improve metabolic stability and modulate off-target binding when the scaffold is elaborated.

Drug Design Physicochemical Properties ADME

Procurement-Driven Application Scenarios for 4-Amino-5-fluoropicolinamide


Synthesis of Broad-Spectrum Antiviral RNA Polymerase Inhibitors

The most direct and de-risked application is its use as a building block for Favipiravir or structurally related antiviral pyrazine/pyridine analogs . Research groups focused on emerging viruses can procure this compound to ensure synthetic efficiency and product identity, as its use is pre-validated in this context.

Exploratory Kinase Inhibitor Library Synthesis

Given the patent literature describing '4-amino-5-fluoro-picolinamide' derivatives as scaffolds for PIM, ALK, and Syk kinase inhibitors [1][2], this building block is ideally suited for iterative parallel synthesis in medicinal chemistry hit-to-lead programs. A chemist would choose it as the fluorinated core to generate a focused library, confident that the halogen substitution pattern aligns with the pharmacophore requirements detailed in kinase inhibitor patents.

Development of Radiolabeled Diagnostic Agents for Melanoma

Research indicates that fluoropicolinamide-benzamide derivatives, for which this compound serves as a core intermediate, show prolonged retention in melanotic melanoma and elevated clearance rates from normal tissues compared to benzamide analogs [3]. Procurement of this intermediate supports the development of novel theranostic agents with improved imaging contrast profiles.

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